molecular formula C10H12N2O2S B13508212 4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide

Cat. No.: B13508212
M. Wt: 224.28 g/mol
InChI Key: BJQLURBUSYRJEE-UHFFFAOYSA-N
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Description

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide is a sulfonamide compound with the chemical formula C10H12N2O2S. It was initially synthesized in the 1950s as a potential antibiotic, but its use as such was eventually discontinued due to its limited efficacy against most strains of bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide typically involves the reaction of 4-(1-Cyano-1-methylethyl)benzene-1-sulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group on the benzene ring with a nucleophile.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

    Nucleophilic Substitution: Common reagents include hydroxide ions (OH-) and water (H2O).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine would yield a chlorinated benzene derivative .

Scientific Research Applications

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, although its use as an antibiotic was discontinued.

    Medicine: Investigated for its potential therapeutic effects, although not widely used.

    Industry: Used in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it likely inhibits bacterial growth by acting as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Cyano-1-methylethyl)benzene-1-sulfonyl chloride: A related compound used in similar synthetic applications.

    Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.

    p-Isopropyltoluene: A structurally similar compound with different chemical properties.

Uniqueness

4-(1-Cyano-1-methylethyl)benzene-1-sulfonamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other sulfonamides.

Properties

IUPAC Name

4-(2-cyanopropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-10(2,7-11)8-3-5-9(6-4-8)15(12,13)14/h3-6H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQLURBUSYRJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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